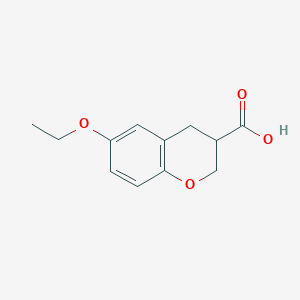

6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-10-3-4-11-8(6-10)5-9(7-16-11)12(13)14/h3-4,6,9H,2,5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSWOAIRPOATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves several steps. One common method includes the reaction of 6-ethoxy-2H-chromen-2-one with a suitable carboxylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzopyrans .

Aplicaciones Científicas De Investigación

6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is used in a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzopyran Core

The pharmacological and physicochemical properties of chroman-3-carboxylic acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula.

Key Observations:

- Ethoxy Group (Target Compound) : The ethoxy substituent is electron-donating, enhancing lipophilicity compared to electron-withdrawing groups (e.g., -SO₂NH₂, -Cl). This may improve membrane permeability but reduce solubility in aqueous media .

- Halogenated Derivatives : Fluoro and chloro substituents introduce electronegativity, improving metabolic resistance and binding affinity to hydrophobic enzyme pockets .

Comparison with 2-Oxo-2H-1-benzopyran-3-carboxylic Acid Derivatives

Compounds with a 2-oxo group (e.g., coumarin-3-carboxylic acids) exhibit distinct reactivity due to the lactone ring’s electrophilicity.

Table 2: Dihydro vs. 2-Oxo Derivatives

Key Differences:

Stereochemical Considerations

Chiral analogs, such as (3R)-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, highlight the role of stereochemistry in biological activity.

Actividad Biológica

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 923120-64-3) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the benzopyran class, which is known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 6-Ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid

The biological activity of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may function as an inhibitor or activator of certain enzymes involved in metabolic processes. This interaction can lead to various physiological effects, including modulation of inflammation and oxidative stress responses.

Anticancer Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, a study on structurally similar compounds demonstrated their capability to reduce the invasive behavior of fibrosarcoma cells (HT 1080) through specific structure-activity relationships (SAR) . The presence of an aryl ester function at the 3-position was found to enhance biological activity.

| Compound | Activity | Reference |

|---|---|---|

| 6-Ethoxy-3,4-dihydro-2H-benzopyran-3-carboxylic acid | Anticancer | |

| 6-Fluoro-3,4-dihydro-2H-benzopyran derivatives | Antitumor |

Antioxidant Properties

Compounds containing hydroxyl groups are known for their antioxidant properties. The presence of such functional groups in 6-ethoxy-3,4-dihydro-2H-benzopyran-3-carboxylic acid may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and maintaining overall health.

Case Studies

-

Inhibition of Hyaluronidase

A study investigated the effect of various flavonoids on hyaluronidase activity, a key enzyme in extracellular matrix degradation. The findings suggested that compounds with specific structural features could effectively inhibit this enzyme, potentially leading to therapeutic applications in tissue preservation and wound healing . -

Structure-Activity Relationship Analysis

Another research focused on the synthesis and evaluation of different derivatives of benzopyran compounds. The study confirmed that modifications at specific positions could enhance biological potency against cancer cells while maintaining low toxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.